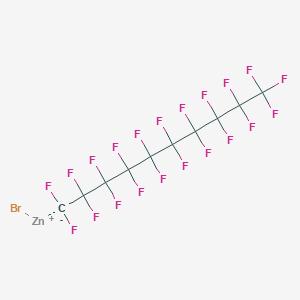
PerfluorodecylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PerfluorodecylZinc bromide is an organozinc compound with the molecular formula C₁₀BrF₂₁Zn. It is a perfluorinated compound, meaning all hydrogen atoms in the decyl chain are replaced by fluorine atoms. This compound is known for its unique properties, including high thermal stability, chemical inertness, and hydrophobicity. These characteristics make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
PerfluorodecylZinc bromide can be synthesized through the reaction of perfluorodecyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc powder in THF.
- Addition of perfluorodecyl bromide to the zinc solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactors and more controlled environments to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
PerfluorodecylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are frequently used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) and other polar aprotic solvents are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the perfluorodecyl group and the organic halide.
Scientific Research Applications
PerfluorodecylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Its hydrophobic and inert nature makes it useful in the development of biomaterials and surface coatings that resist biofouling.
Medicine: It is explored for use in drug delivery systems due to its ability to form stable emulsions and its biocompatibility.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.
Mechanism of Action
The mechanism by which PerfluorodecylZinc bromide exerts its effects is primarily through its ability to participate in chemical reactions as a nucleophile or electrophile. The zinc atom in the compound can coordinate with various ligands, facilitating the formation of new chemical bonds. In coupling reactions, the zinc atom acts as a mediator, transferring the perfluorodecyl group to the organic halide, resulting in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
Perfluorooctyl bromide: Another perfluorinated compound with similar properties but a shorter carbon chain.
Perfluorodecalin: A cyclic perfluorinated compound with different structural characteristics but similar chemical inertness and hydrophobicity.
Uniqueness
PerfluorodecylZinc bromide is unique due to its combination of a long perfluorinated carbon chain and the presence of a zinc atom. This combination imparts specific reactivity and stability, making it particularly useful in applications requiring high thermal stability and chemical resistance.
Properties
Molecular Formula |
C10BrF21Zn |
|---|---|
Molecular Weight |
664.4 g/mol |
IUPAC Name |
bromozinc(1+);1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane |
InChI |
InChI=1S/C10F21.BrH.Zn/c11-1(12)2(13,14)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)31;;/h;1H;/q-1;;+2/p-1 |
InChI Key |
STEOKIFZAMKUOF-UHFFFAOYSA-M |
Canonical SMILES |
[C-](C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















